
Allyl dithiopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Allyl dithiopropanoate is an organic compound that belongs to the class of dithiocarboxylates It is characterized by the presence of an allyl group attached to a dithiocarboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
Allyl dithiopropanoate can be synthesized through several methods. One common approach involves the reaction of allyl alcohol with carbon disulfide in the presence of a base, followed by the addition of a suitable alkylating agent. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Allyl dithiopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dithiocarboxylate moiety to thiols or other sulfur-containing compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can react with this compound under mild conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of allyl-substituted derivatives.
科学的研究の応用
Allyl dithiopropanoate has several applications in scientific research:
Biology: The compound’s sulfur-containing moiety makes it a potential candidate for studying sulfur metabolism and related biochemical pathways.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: this compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to oxidation.
作用機序
The mechanism by which allyl dithiopropanoate exerts its effects involves the interaction of its allyl and dithiocarboxylate groups with various molecular targets. The compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
類似化合物との比較
Similar Compounds
Allyl isothiocyanate: Known for its pungent odor and use in mustard oil, this compound shares the allyl group but differs in its functional group.
Allyl chloride: Another allyl-containing compound, used as an intermediate in organic synthesis.
Diallyl disulfide: Found in garlic, this compound has two allyl groups and is known for its biological activity.
Uniqueness
Allyl dithiopropanoate is unique due to its dithiocarboxylate moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis and materials science.
特性
CAS番号 |
41830-43-7 |
|---|---|
分子式 |
C6H10S2 |
分子量 |
146.3 g/mol |
IUPAC名 |
prop-2-enyl propanedithioate |
InChI |
InChI=1S/C6H10S2/c1-3-5-8-6(7)4-2/h3H,1,4-5H2,2H3 |
InChIキー |
NNNUIUMYOFGHSL-UHFFFAOYSA-N |
正規SMILES |
CCC(=S)SCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



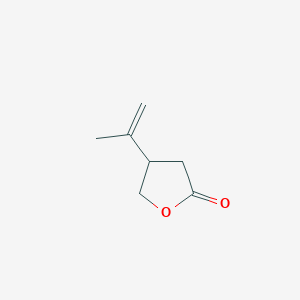
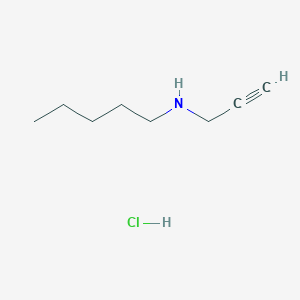
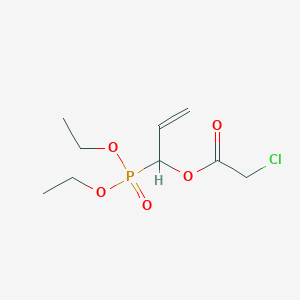
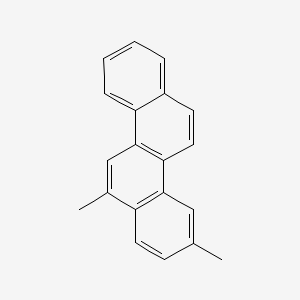
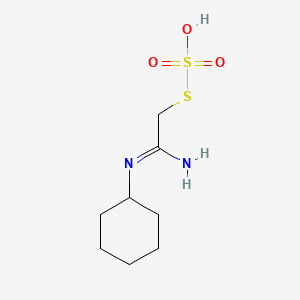
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
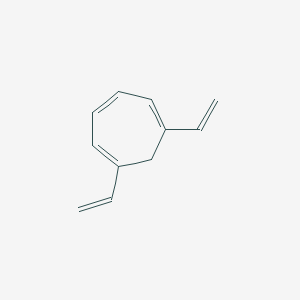
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)
![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)



